2-(Methylthio)benzo[d]oxazole-4-carboxamide
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Overview
Description
2-(Methylthio)benzo[d]oxazole-4-carboxamide is a chemical compound with the molecular formula C9H8N2O2S. It is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)benzo[d]oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with carbon disulfide, followed by cyclization with chloroacetic acid to form the benzoxazole ring . The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)benzo[d]oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzoxazole derivatives, which can have enhanced biological activities or different physical properties .
Scientific Research Applications
2-(Methylthio)benzo[d]oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Methylthio)benzo[d]oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)benzoxazole
- 2-(Methylthio)benzo[d]thiazole
- 2-(Methylthio)benzo[d]imidazole
Uniqueness
2-(Methylthio)benzo[d]oxazole-4-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group, which can enhance its biological activity and binding affinity to molecular targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H8N2O2S |
---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
2-methylsulfanyl-1,3-benzoxazole-4-carboxamide |
InChI |
InChI=1S/C9H8N2O2S/c1-14-9-11-7-5(8(10)12)3-2-4-6(7)13-9/h2-4H,1H3,(H2,10,12) |
InChI Key |
OAJOKGLNWCSVLF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C=CC=C2O1)C(=O)N |
Origin of Product |
United States |
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